N-methyl-N'-(2-methylphenyl)ethylenediamine
Overview
Description
Scientific Research Applications
1. Adsorption and Surface Reactions
A study by Kim et al. (2005) explored the adsorption behavior of ethylenediamine on Ge(100)-2 x 1 surfaces. They found that at low coverages, ethylenediamine undergoes dissociative chemisorption via an interdimer dual N-H dissociation reaction. This research highlights the potential application of ethylenediamine derivatives in surface chemistry and materials science (Kim et al., 2005).
2. Iron Chelation and Fertilization
Yunta et al. (2003) investigated the chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA), which are used as soil fertilizers to treat iron chlorosis in plants. This study provides insights into the application of ethylenediamine derivatives in agriculture, particularly in enhancing the iron uptake of plants (Yunta et al., 2003).
3. Photocatalytic Applications
Li et al. (2015) conducted a study on N-doped TiO2 photocatalysts obtained from ethylenediamine. They found that these catalysts exhibit high activities in visible light photocatalytic reactions, which suggests a significant role for ethylenediamine derivatives in the development of efficient photocatalysts for environmental applications (Li et al., 2015).
properties
IUPAC Name |
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11-12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPNQPWSNOTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556112 | |
Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-(2-methylphenyl)ethylenediamine | |
CAS RN |
120107-25-7 | |
Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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